molecular formula C7H2ClF3O B8663371 2-Chloro-4,5-difluorobenzoyl fluoride CAS No. 121872-96-6

2-Chloro-4,5-difluorobenzoyl fluoride

Cat. No.: B8663371
CAS No.: 121872-96-6
M. Wt: 194.54 g/mol
InChI Key: XEBNBRGYFQUIJV-UHFFFAOYSA-N
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Description

Significance within Organofluorine Chemistry

The importance of 2-Chloro-4,5-difluorobenzoyl fluoride (B91410) is intrinsically linked to the broader field of organofluorine chemistry, which has seen exponential growth due to the profound impact of fluorine incorporation on the properties of organic molecules. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

2-Chloro-4,5-difluorobenzoyl fluoride, and its corresponding carboxylic acid, are key precursors in the synthesis of highly effective antibacterial agents, particularly those belonging to the quinolonecarboxylic acid class. The structural motif of a di- or tri-halogenated benzene (B151609) ring is a cornerstone in the construction of many fluoroquinolone antibiotics. For instance, the related compound 2,4-dichloro-5-fluorobenzoyl chloride is a known starting material for the synthesis of ciprofloxacin, a widely used broad-spectrum antibiotic. google.com The specific arrangement of the chloro and fluoro substituents on the benzoyl fluoride ring is designed to be incorporated into the core structure of these pharmaceuticals, influencing their antibacterial spectrum and potency.

The benzonitrile (B105546) precursor to this compound, 2-chloro-4,5-difluorobenzonitrile (B139941), is explicitly cited as a valuable intermediate for the preparation of antibacterial agents. google.com The subsequent hydrolysis of the nitrile to a carboxylic acid, followed by conversion to the acyl fluoride, provides a reactive handle for further molecular elaboration in the synthesis of these complex drugs.

Historical Context of Fluorinated Acyl Halides

The study of organofluorine chemistry and, by extension, fluorinated acyl halides, has a rich history dating back to the 19th century. While the isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment, early explorations into organofluorine compounds preceded this. The first synthesis of an acyl fluoride, benzoyl fluoride, was achieved by Alexander Borodin in 1863.

Historically, the synthesis of acyl fluorides often involved harsh reagents and conditions. Early methods included the reaction of carboxylic acids with reagents like sulfur tetrafluoride (SF4) or the halogen exchange of more readily available acyl chlorides with fluoride sources such as potassium fluoride or anhydrous hydrogen fluoride. These methods, while foundational, often suffered from limited functional group tolerance and the use of hazardous materials.

The development of milder and more selective fluorinating agents in the latter half of the 20th century and into the 21st century has revolutionized the synthesis of acyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues have provided more practical routes. More recently, catalytic methods and the use of bench-stable solid fluorinating agents have further expanded the accessibility and utility of fluorinated acyl halides in organic synthesis. This evolution has enabled the preparation of complex, polyfunctionalized acyl fluorides like this compound, which would have been challenging to synthesize using classical methods.

Research Imperatives for Selective Synthesis and Functionalization

Despite advancements in synthetic methodology, the selective synthesis and functionalization of polyhalogenated aromatic compounds like this compound remain an active area of research. The primary imperatives in this field are driven by the need for greater efficiency, selectivity, and sustainability in chemical synthesis.

A key challenge lies in the regioselective introduction and subsequent reaction of the substituents on the aromatic ring. For a molecule with multiple halogen atoms and a reactive acyl fluoride group, achieving selective reactions at a specific position without affecting others is a significant synthetic hurdle. Research is therefore focused on the development of new catalytic systems that can direct reactions to a particular C-H or C-halogen bond, allowing for the late-stage functionalization of the molecule. This would enable the rapid generation of diverse analogues for biological screening.

Furthermore, there is a continuous drive to develop more economical and environmentally benign synthetic routes. This includes the use of cheaper and less hazardous fluorinating agents, the development of catalytic rather than stoichiometric processes, and the reduction of waste streams. For instance, the direct conversion of the corresponding carboxylic acid to the acyl fluoride using milder reagents is a key area of investigation.

The reactivity of the acyl fluoride group itself is also a subject of study. While generally more stable than their chloride or bromide counterparts, their reactivity with various nucleophiles is crucial for their application as building blocks. Understanding and controlling this reactivity, especially in the context of the electronic effects of the ring's halogen substituents, is essential for their effective use in the synthesis of complex target molecules.

Data Tables

Table 1: Synthesis of 2-Chloro-4,5-difluorobenzonitrile (A Precursor to this compound)

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4-Dichloro-5-fluorobenzonitrilePotassium fluoride, Cesium fluoride (9:1 mixture), Octadecyltrimethylammonium chlorideTetramethylene sulfone (Sulfolane)180250-55 google.com

Table 2: General Methods for the Synthesis of Aromatic Acyl Fluorides

MethodStarting MaterialTypical ReagentsGeneral Applicability
Halogen ExchangeAromatic Acyl ChloridePotassium fluoride (KF), Cesium fluoride (CsF)Widely used, effective for many substrates.
DeoxyfluorinationAromatic Carboxylic AcidDiethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Milder conditions than older methods, good functional group tolerance.
From Carboxylic AcidAromatic Carboxylic AcidCyanuric fluoride, Triphenylphosphine/N-Bromosuccinimide/Et3N·3HFVarious reagents available with differing reactivity and handling requirements.
Catalytic MethodsAromatic Carboxylic AcidVarious transition metal catalysts and fluoride sourcesAn emerging area with potential for high efficiency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121872-96-6

Molecular Formula

C7H2ClF3O

Molecular Weight

194.54 g/mol

IUPAC Name

2-chloro-4,5-difluorobenzoyl fluoride

InChI

InChI=1S/C7H2ClF3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H

InChI Key

XEBNBRGYFQUIJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4,5 Difluorobenzoyl Fluoride

Direct Synthesis from Precursor Compounds

The most direct routes to 2-chloro-4,5-difluorobenzoyl fluoride (B91410) involve the conversion of closely related precursor compounds, namely the corresponding acyl chloride or carboxylic acid.

A primary and straightforward method for synthesizing 2-chloro-4,5-difluorobenzoyl fluoride is through a halogen exchange reaction with its corresponding acyl chloride, 2-chloro-4,5-difluorobenzoyl chloride. This nucleophilic substitution reaction typically involves treating the acyl chloride with a fluoride salt.

One documented procedure involves charging a reactor with 2-chloro-4,5-difluorobenzoyl chloride, spray-dried potassium fluoride (KF), and sulfolane (B150427) as a solvent. prepchem.com The reaction is then carried out at elevated temperatures. The use of a polar aprotic solvent like sulfolane is crucial as it helps to solubilize the fluoride salt and facilitate the displacement of the chloride. This method is an application of the broader principle of converting benzoyl chlorides to benzoyl fluorides using various fluoride sources, including sodium fluoride (NaF), potassium bifluoride (KHF₂), or anhydrous hydrogen fluoride (HF). orgsyn.org

Table 1: Reaction Conditions for Halogen Exchange

Precursor Fluoride Source Solvent Key Conditions
2-Chloro-4,5-difluorobenzoyl chloride Potassium fluoride (spray-dried) Sulfolane Reaction at elevated temperature prepchem.com

The direct conversion of a carboxylic acid to an acyl fluoride, known as deoxyfluorination, is a highly valuable transformation that avoids the intermediate step of forming an acyl chloride. nih.gov This method can be applied to the synthesis of this compound from 2-chloro-4,5-difluorobenzoic acid. The reaction is accomplished using various specialized fluorinating reagents that activate the carboxylic acid's hydroxyl group, enabling its substitution by a fluoride ion. cas.cnresearchgate.net

Commonly employed deoxyfluorination reagents include sulfur-based compounds like (diethylamino)sulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org Other modern reagents include aminodifluorosulfinium salts (e.g., XtalFluor-E), which can provide acyl fluorides in good yields at room temperature, often assisted by a catalytic amount of a fluoride salt like NaF. organic-chemistry.orgacs.org All-carbon-based reagents such as 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) have also been developed for the efficient transformation of various carboxylic acids into their corresponding acyl fluorides under neutral conditions. cas.cnresearchgate.net

Table 2: Selected Deoxyfluorinating Reagents for Carboxylic Acids

Reagent Name Abbreviation/Trade Name Typical Conditions Notes
(Diethylamino)sulfur trifluoride DAST Room temperature or lower Widely used but thermally sensitive tcichemicals.com
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor Room temperature More thermally stable alternative to DAST organic-chemistry.org
(Diethylamino)difluorosulfinium tetrafluoroborate XtalFluor-E Room temperature, often with catalytic NaF Crystalline solid, easy to handle organic-chemistry.orgacs.org
3,3-Difluoro-1,2-diphenylcyclopropene CpFluor Neutral conditions, room temperature All-carbon-based reagent cas.cnresearchgate.net

General Strategies for Acyl Fluoride Formation Applicable to Aromatic Systems

Beyond the direct conversion of specific precursors, broader synthetic strategies exist for forming acyl fluorides from a range of functional groups, which are applicable to aromatic systems like the target compound.

The deoxyfluorination of carboxylic acids fundamentally relies on the activation of the carboxyl group. acs.org Reagents like pentafluoropyridine (B1199360) (PFP) serve a dual role by first activating the carboxylic acid towards nucleophilic attack and then acting as the fluoride source for the subsequent conversion to the acyl fluoride. acs.orgnih.gov Similarly, reagents like (Me₄N)SCF₃ activate the carboxylic acid, leading to the formation of the acyl fluoride with the release of carbonyl sulfide (B99878) (COS) gas. chemistryviews.org These methods are advantageous as they often proceed under mild conditions and exhibit high functional group tolerance. nih.govchemistryviews.org Another approach involves using a combination of an activating agent and an inexpensive fluoride source, such as the use of triphosgene (B27547) with potassium fluoride (KF). researchgate.net

Another modern approach involves the photocatalytic fluorination of aldehydic C–H bonds. rsc.orgrsc.org This method can utilize an inexpensive photocatalyst, such as sodium decatungstate, in combination with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to convert both aliphatic and aromatic aldehydes into acylating agents under mild conditions. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and processing time. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. scielo.br

For the halogen exchange reaction (Section 2.1.1), the choice of a polar aprotic solvent like sulfolane is critical for dissolving the inorganic fluoride salt. prepchem.comgoogle.com The temperature must be high enough to drive the reaction to completion but controlled to prevent decomposition. The physical state of the fluoride salt, such as using a spray-dried form, can also enhance reactivity by increasing the available surface area. prepchem.com

In deoxyfluorination reactions (Section 2.1.2), optimization involves selecting the appropriate fluorinating agent for the specific substrate and desired reaction conditions (e.g., temperature tolerance, functional group compatibility). organic-chemistry.org The stoichiometry of the fluorinating agent is a key variable; while a slight excess is often used to ensure complete conversion, using a large excess can complicate purification. The addition of additives, such as catalytic sodium fluoride with XtalFluor-E, can significantly improve reaction efficiency. organic-chemistry.orgacs.org For all synthetic routes, monitoring the reaction progress via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time and prevent the formation of degradation products. beilstein-journals.orggoogle.com

Table 3: Parameters for Optimization in Acyl Fluoride Synthesis

Parameter Influence on Reaction Examples of Optimization
Solvent Affects solubility of reagents, reaction rate, and side reactions. Use of polar aprotic solvents (e.g., sulfolane, acetonitrile) for nucleophilic fluorination. prepchem.comscielo.br
Temperature Controls reaction kinetics; higher temperatures increase rate but can lead to decomposition. Halogen exchange may require elevated temperatures, while many modern deoxyfluorinations proceed at room temperature. prepchem.comorganic-chemistry.org
Fluoride Source/Reagent The nature of the fluorinating agent dictates mechanism, reactivity, and conditions. Choosing thermally stable reagents like Deoxo-Fluor over DAST for safety; using spray-dried KF for increased surface area. prepchem.com
Stoichiometry The molar ratio of reactants affects conversion rate and can influence selectivity. Using a slight excess of the fluorinating agent to drive the reaction to completion. cas.cn

| Additives/Catalysts | Can activate substrates or reagents, increasing reaction rates and yields. | Addition of catalytic NaF with XtalFluor-E; use of a phase transfer catalyst in certain systems. organic-chemistry.orgacs.orggoogle.com |

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in the synthesis of this compound. The reaction typically employs dipolar aprotic solvents, which are capable of dissolving the inorganic fluoride salts used as reagents while not participating in the reaction itself. google.com Tetramethylene sulfone, commonly known as sulfolane, is a frequently used solvent for this type of fluorination reaction. google.comprepchem.com Its high polarity helps to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Other dipolar aprotic solvents that can be utilized in similar halogen exchange reactions include dimethyl sulfoxide, dimethylacetamide, dimethylformamide, and N-methylpyrrolidone. google.com

Temperature control is paramount for controlling the reaction rate and minimizing the formation of by-products. The synthesis is generally conducted at elevated temperatures, typically ranging from approximately 80°C to 240°C. google.com A preferred temperature range for analogous fluorination reactions is between 140°C and 190°C. google.com For instance, one specific preparation involves reacting 2-chloro-4,5-difluorobenzoyl chloride with potassium fluoride in a sulfolane solvent at a reaction temperature of 180°C, maintained for a duration of 2 hours. google.comprepchem.com Precise temperature management ensures the reaction proceeds to completion without degrading the reactants or products. google.com

Table 1: Solvent and Temperature Parameters in Synthesis
ParameterConditionRationale / EffectSource
Solvent TypeDipolar Aprotic (e.g., Sulfolane)Enhances solubility of fluoride reagents and increases nucleophilicity of the fluoride anion. google.comprepchem.com
General Temperature Range80°C - 240°CProvides sufficient energy for the halogen exchange reaction to occur efficiently. google.com
Preferred Temperature Range140°C - 190°COptimizes reaction rate while minimizing potential side reactions or degradation. google.com
Specific Reaction Example180°C for 2 hours in SulfolaneDemonstrated conditions for driving the reaction to completion. google.comprepchem.com

Catalyst and Reagent Selection (e.g., Potassium Fluoride, Cesium Fluoride)

The primary reagent for converting the benzoyl chloride to a benzoyl fluoride is an alkali metal fluoride. Potassium fluoride (KF) is a common and cost-effective choice for this nucleophilic substitution. prepchem.com It serves as the source of the fluoride anion that displaces the chloride from the acyl chloride group. To enhance reactivity, spray-dried potassium fluoride is often used to ensure an anhydrous state, as the presence of water can form strong hydrogen bonds with the fluoride anion and reduce its nucleophilicity. prepchem.comtcichemicals.com

For increased reactivity, other fluoride sources such as rubidium fluoride or cesium fluoride (CsF) can be employed. google.com Cesium fluoride is more soluble in aprotic solvents and provides a more "naked," and therefore more reactive, fluoride anion compared to potassium fluoride. google.comtcichemicals.com In many processes, a mixture of potassium fluoride and cesium fluoride is preferred, often in a 9:1 ratio, to balance the high reactivity of CsF with the cost-effectiveness of KF. google.com

The reaction can optionally be accelerated by the presence of a phase transfer catalyst. google.com These catalysts, such as octadecyltrimethylammonium chloride, facilitate the transfer of the fluoride anion from the solid or molten salt phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. google.com

Table 2: Comparison of Catalysts and Reagents
Reagent / CatalystRole in SynthesisKey CharacteristicsSource
Potassium Fluoride (KF)Primary Fluorinating AgentCost-effective and common; spray-dried form is used to ensure anhydrous conditions. prepchem.comtcichemicals.com
Cesium Fluoride (CsF)Highly Reactive Fluorinating AgentMore reactive than KF due to higher solubility and providing a more "naked" fluoride ion. Often used in mixtures with KF. google.comtcichemicals.com
Rubidium FluorideFluorinating AgentAn alternative alkali metal fluoride with reactivity between KF and CsF. google.com
Phase Transfer Catalyst (e.g., Octadecyltrimethylammonium chloride)Optional Reaction AcceleratorFacilitates the transfer of the fluoride anion to the organic phase, increasing the reaction rate. google.com

Scalability and Industrial Relevance of Synthetic Pathways

The synthetic pathway for this compound via halogen exchange is well-suited for industrial-scale production. The starting material, 2-chloro-4,5-difluorobenzoyl chloride, is an accessible precursor. The reagents and solvents employed, particularly potassium fluoride and sulfolane, are standard industrial chemicals, which contributes to the economic viability of the process. google.comprepchem.com

The scalability of this synthesis is demonstrated by reaction setups in multi-liter glass reactors, indicating a process that is transferable from laboratory to pilot plant and full-scale production. prepchem.com The yields from analogous fluorination reactions are reported to be in the range of 50-55%, which is a respectable yield for an industrial process and suggests a pathway with practical relevance. google.com The reaction conditions, while requiring high temperatures, are within the typical operating range for industrial chemical reactors. google.com The process is straightforward, involving the heating of a mixture of the starting material, a fluoride salt, and a solvent, followed by product isolation, which is often achieved through distillation. google.comprepchem.com This simplicity in operation is a significant advantage for large-scale manufacturing. The potential to use phase transfer catalysts also offers a method to optimize reaction times and throughput, further enhancing the industrial applicability of this synthetic route. google.com

Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4,5 Difluorobenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of 2-Chloro-4,5-difluorobenzoyl fluoride (B91410). This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the fluoride leaving group. Acyl fluorides are recognized as versatile reagents for acylation, offering a unique balance of stability and reactivity. beilstein-journals.orgchemistryviews.org

2-Chloro-4,5-difluorobenzoyl fluoride readily reacts with nucleophiles like alcohols and amines to form the corresponding esters and amides. These reactions typically proceed with high efficiency. The strong carbon-fluorine bond makes acyl fluorides relatively stable and easier to handle than other acyl halides, while their reactions with nucleophiles are often less vigorous than those of acyl chlorides. beilstein-journals.org

A notable example involves the synthesis of β-keto acid esters, which are valuable intermediates in the production of antibacterial agents. google.comepo.org In this process, this compound is reacted with a magnesium salt of a malonic ester, such as diethyl malonate, to yield the corresponding diethyl 2-chloro-4,5-difluorobenzoylmalonate. google.comepo.org This reaction highlights the compound's utility as a robust acylating agent for carbon nucleophiles to form new carbon-carbon bonds. google.comepo.org

Table 1: Example of Ester Formation via Nucleophilic Acyl Substitution
Reactant 1Reactant 2Catalyst/ReagentProductReaction TemperatureSource
This compoundDiethyl malonateMagnesium ethylateDiethyl 2-chloro-4,5-difluorobenzoylmalonate-10 to -5°C google.com, epo.org

The general reaction with alcohols and amines follows the same fundamental mechanism, providing straightforward access to a wide range of esters and amides. Studies on analogous acyl fluorides show that reactions with amines are typically rapid, while reactions with alcohols can be facilitated by the addition of a base or a fluoride salt catalyst like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

When compared to other acyl halides, particularly acyl chlorides, this compound exhibits distinct reactivity. Acyl fluorides are generally less reactive than their chloride, bromide, and iodide counterparts. researchgate.net This reduced reactivity is attributed to the strength of the C-F bond compared to other carbon-halogen bonds.

This increased stability makes acyl fluorides more manageable, less sensitive to ambient moisture, and easier to handle. beilstein-journals.orgresearchgate.net However, their electrophilicity is comparable to that of activated esters, ensuring they are sufficiently reactive for most acylation purposes. beilstein-journals.org The reactions of acyl fluorides are often cleaner, with fewer side-reactions observed. beilstein-journals.org

Research comparing 4-fluorobenzoyl fluoride and 4-fluorobenzoyl chloride demonstrates this reactivity trend clearly. researchgate.net When reacted with various amines, the acyl chloride reacts significantly faster than the acyl fluoride. This moderation of reactivity can be advantageous, allowing for greater control and selectivity in complex syntheses.

Table 2: General Reactivity Comparison of Acyl Halides
Acyl Halide TypeGeneral Reactivity TrendStability / Ease of HandlingNotesSource
Acyl Fluoride (RCOF)Less reactiveHighMore stable towards hydrolysis; reactions are less violent. researchgate.net, beilstein-journals.org
Acyl Chloride (RCOCl)More reactiveModerateCommonly used, but can be highly reactive and moisture-sensitive. researchgate.net
Acyl Bromide (RCOBr)Highly reactiveLowGenerally more reactive than acyl chlorides. rsc.org
Acyl Iodide (RCOI)Most reactiveVery LowThe most reactive and least stable of the acyl halides.

Electrophilic and Radical Initiated Processes

Direct electrophilic aromatic substitution on the benzene (B151609) ring of this compound is generally unfavorable. The acyl fluoride group, like other acyl groups, is strongly electron-withdrawing and acts as a deactivating group, making the aromatic ring less nucleophilic and thus less susceptible to attack by electrophiles. uomustansiriyah.edu.iqyoutube.com

Similarly, radical-initiated processes involving this compound are not widely documented under general conditions. However, under specific catalytic cycles, the acyl fluoride moiety can be involved in radical pathways. For instance, in cooperative N-heterocyclic carbene (NHC)/photoredox catalysis, an aromatic acyl fluoride can react with an NHC catalyst and be reduced to form a ketyl radical anion, demonstrating its potential to participate in radical reactions under tailored catalytic conditions. researchgate.net

Metal-Catalyzed Transformations

The unique properties of the C-F bond in acyl fluorides have made them increasingly popular substrates in metal-catalyzed reactions, where they can serve as sources of acyl groups, aryl groups, or even fluoride ions. researchgate.netacs.org

This compound is a potential precursor for decarbonylative coupling reactions catalyzed by transition metals such as palladium, nickel, or rhodium. In these processes, the acyl fluoride first undergoes oxidative addition to the metal center, followed by the extrusion of carbon monoxide (decarbonylation) to form an aryl-metal complex. This complex can then participate in various cross-coupling reactions. acs.org This strategy allows acyl fluorides to serve as an "R" (aryl) source. acs.org For example, acyl fluorides have been used in decarbonylative couplings with heterocycles via C-H activation, showcasing a powerful method for forming C-C bonds. acs.org

In addition to its role as an acylating agent, the acyl fluoride group can be utilized as a fluorine source in certain transition-metal-catalyzed transformations. researchgate.netacs.org This application leverages the strength of the C-F bond and the ability of transition metals to activate it. While specific examples utilizing this compound for this purpose are not prominent, the general reactivity of acyl fluorides as "F" sources in catalysis is an established concept. acs.org This opens up possibilities for its use in novel fluorination methodologies.

Carbofluorination of Unsaturated Substrates

Currently, there is a lack of specific documented research detailing the direct application of this compound in the carbofluorination of unsaturated substrates. This type of reaction, which involves the simultaneous addition of a carbon group and a fluorine atom across a double or triple bond, is a specialized area of organofluorine chemistry. While acyl fluorides can be sources of fluorine under certain catalytic conditions, the primary reactivity of this compound is centered on its acyl fluoride moiety and the substitution patterns on its aromatic ring.

Selectivity in Aromatic Substitutions

The reactivity of this compound in aromatic substitution reactions is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The benzoyl fluoride group is a strong electron-withdrawing group, which activates the aromatic ring towards attack by nucleophiles. The substitution pattern of the halogen atoms (chlorine at position 2, and fluorine at positions 4 and 5) dictates the regioselectivity of these reactions.

In general, for nucleophilic aromatic substitution on polyhalogenated benzenes, the rate of substitution follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic. However, the position of the halogen relative to the activating group is also a critical factor. Nucleophilic attack is most favored at the positions para and ortho to a strong electron-withdrawing group.

In the case of this compound, the fluorine atom at position 4 is para to the chlorine atom at position 2 and meta to the benzoyl fluoride group at position 1. The fluorine atom at position 5 is ortho to the fluorine at position 4 and meta to the chlorine at position 2. The chlorine atom at position 2 is ortho to the benzoyl fluoride group.

Considering a related compound, 2,4-dichloro-5-fluorobenzonitrile, the halogen exchange reaction with potassium fluoride shows high selectivity in exchanging the chlorine atom at the 4-position. google.com This suggests that the position para to another halogen and activated by the electron-withdrawing nitrile group is the most susceptible to nucleophilic attack.

For this compound, the fluorine atom at position 4 is para to the chloro group and activated by the benzoyl fluoride group. This position is therefore a likely site for nucleophilic substitution. The relative reactivity of the C-F versus C-Cl bond will also influence the outcome. While the C-F bond is stronger, its high polarization often makes it more susceptible to nucleophilic attack in SNAr reactions.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

Position of AttackLeaving GroupActivating Group(s)Predicted Reactivity
4FBenzoyl fluoride (ortho), Chloro (para)High
2ClBenzoyl fluoride (ortho)Moderate
5FBenzoyl fluoride (meta), Chloro (meta)Low

Reactivity with Functional Group Interconversions

The primary site for functional group interconversions in this compound is the acyl fluoride group. Acyl fluorides are known to be effective acylating agents, often exhibiting a balance of reactivity and stability that makes them preferable to more reactive acyl chlorides in certain applications.

Acylation Reactions:

This compound is expected to react readily with a variety of nucleophiles to form other carbonyl compounds. These reactions are fundamental functional group interconversions.

Amide Formation: Reaction with primary or secondary amines will yield the corresponding N-substituted amides.

Ester Formation: Reaction with alcohols or phenols, often in the presence of a base, will produce the corresponding esters.

Hydrolysis: Reaction with water will lead to the formation of 2-chloro-4,5-difluorobenzoic acid.

Table 2: Examples of Functional Group Interconversions of the Acyl Fluoride Moiety

NucleophileProduct Functional Group
R-NH₂ (Primary Amine)Secondary Amide
R₂-NH (Secondary Amine)Tertiary Amide
R-OH (Alcohol)Ester
H₂O (Water)Carboxylic Acid

Interconversion of Halogen Substituents:

As discussed in the selectivity section, the halogen atoms on the aromatic ring can also undergo functional group interconversion via nucleophilic aromatic substitution. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially replace one of the fluorine atoms with a methoxy (B1213986) group, leading to a difluoroanisole derivative.

Synthesis from Related Compounds:

The synthesis of this compound itself represents a functional group interconversion. It can be prepared from 2-chloro-4,5-difluorobenzoyl chloride by reaction with a source of fluoride, such as spray-dried potassium fluoride. prepchem.com

Furthermore, the precursor, 2-chloro-4,5-difluorobenzoic acid, can be synthesized from 2-chloro-4,5-difluorobenzotrifluoride (B1353590) by reaction with sulfuric acid. google.com This highlights the interconvertibility of the trifluoromethyl group to a carboxylic acid under specific conditions.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,5 Difluorobenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For 2-chloro-4,5-difluorobenzoyl fluoride (B91410), a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of the molecule's atomic connectivity and electronic environment.

Proton (¹H) NMR for Aromatic Proton Analysis

The ¹H NMR spectrum of 2-chloro-4,5-difluorobenzoyl fluoride would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring.

H-3 and H-6: These protons are in different chemical environments and would therefore appear as distinct signals.

Chemical Shift: The electron-withdrawing effects of the chlorine, fluorine, and benzoyl fluoride groups would cause these proton signals to appear downfield, typically in the range of 7.0-8.5 ppm.

Coupling: Each proton would exhibit coupling to the adjacent fluorine atoms. The proton at position 3 would couple to the fluorine at position 4, and the proton at position 6 would couple to the fluorine at position 5. This would likely result in complex multiplet patterns, specifically doublet of doublets, for each proton signal due to both H-F and H-H coupling.

Fluorine (¹⁹F) NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms.

F-4 and F-5: The two fluorine atoms are in non-equivalent positions and would produce two separate signals in the ¹⁹F NMR spectrum.

Chemical Shift: The chemical shifts for aromatic fluorine atoms typically appear in a range of -100 to -150 ppm relative to a CFCl₃ standard. The exact positions would be influenced by the other substituents on the ring.

Coupling Patterns: The fluorine at C-4 would be coupled to the proton at C-3 and the fluorine at C-5. The fluorine at C-5 would be coupled to the proton at C-6 and the fluorine at C-4. This would result in each fluorine signal appearing as a doublet of doublets. Additionally, coupling to the acyl fluoride fluorine might be observed.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Signals: Seven distinct signals would be expected, one for each carbon atom in the molecule, including the carbonyl carbon.

Chemical Shift: The carbonyl carbon of the benzoyl fluoride group would be the most downfield signal, typically appearing around 160-170 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, appearing as doublets.

C-F Coupling: The carbons at positions 4 and 5 would show large one-bond coupling constants (¹JCF), while other carbons in the ring would exhibit smaller two- or three-bond couplings (²JCF, ³JCF). This coupling is a key feature in the assignment of carbon signals in fluorinated aromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides significant data, 2D NMR experiments would be crucial for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS would be a suitable technique for assessing the purity of a sample of this compound and confirming its identity.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of about one-third of the M⁺ peak.

Fragmentation Pattern: Common fragmentation pathways for benzoyl halides include the loss of the halogen from the acyl group to form a benzoyl cation. Subsequent fragmentation of the aromatic ring, such as the loss of CO, could also be observed. The specific fragmentation pattern would be a fingerprint for the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high precision. nih.govnih.gov For this compound, with the molecular formula C₇H₂ClF₃O, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

This calculated exact mass serves as a benchmark. In an experimental setting, HRMS analysis of a synthesized sample of this compound would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming its elemental formula and distinguishing it from other potential isobaric compounds. thermofisher.com

ParameterValue
Molecular FormulaC₇H₂ClF₃O
Calculated Monoisotopic Mass195.9757 Da
Typical Experimental Mass Accuracy< 5 ppm

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. While a specific experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on the known frequencies for benzoyl fluoride and the effects of its substituents. nist.govresearchgate.net

The most prominent feature in the IR spectrum is expected to be the very strong absorption from the carbonyl (C=O) group stretch of the acyl fluoride. The electron-withdrawing nature of the fluorine atom attached to the carbonyl carbon, combined with the inductive and resonance effects of the chloro and difluoro substituents on the aromatic ring, would likely place this band at a high frequency, typically in the range of 1800-1850 cm⁻¹. Other key vibrations include the C-F stretches from the acyl fluoride and the aromatic fluorines, the C-Cl stretch, and various aromatic C-C and C-H vibrations. researchgate.netiucr.org

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
C=O Stretch (Acyl Fluoride)1800 - 1850Very Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch (Aromatic)1100 - 1300Strong
C-F Stretch (Acyl Fluoride)1000 - 1150Strong
C-Cl Stretch700 - 850Medium to Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. For this compound, Raman analysis would provide further structural confirmation.

Based on studies of the parent compound benzoyl fluoride, several key Raman-active modes are anticipated. nih.gov The symmetric vibrations of the aromatic ring, particularly the "ring breathing" mode, are typically strong and sharp in the Raman spectrum. The C=O stretching vibration, while also IR-active, would be observable in the Raman spectrum as well. Vibrations involving the C-Cl and C-F bonds will also produce characteristic signals. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. iucr.orgnih.gov

Vibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=O Stretch1800 - 1850Medium to Strong
Aromatic Ring Breathing~1000Strong
Aromatic Ring Trigonal Breathing~1600Strong
C-Cl Stretch700 - 850Medium

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the precise arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) allows for the complete determination of a molecule's structure in the solid state. Although a crystal structure for this compound has not been reported, the recently determined structure of the parent compound, benzoyl fluoride, provides a valuable model for its expected solid-state conformation. iucr.orgresearchgate.net

Benzoyl fluoride crystallizes in the monoclinic space group P2₁/n. iucr.orgnih.gov It is anticipated that this compound would adopt a largely planar conformation, with the acyl fluoride group lying close to the plane of the substituted benzene ring to maximize conjugation. The introduction of the bulky chlorine atom at the ortho-position and fluorine atoms at the meta- and para-positions would influence the crystal packing through various non-covalent interactions, including potential C-H···F, C-H···O, and halogen-halogen interactions, which would dictate the final unit cell parameters and space group.

Crystallographic Data for Benzoyl Fluoride (Reference Compound) iucr.orgnih.gov
ParameterValue
Chemical FormulaC₇H₅FO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.592(3)
b (Å)7.2274(17)
c (Å)13.473(3)
β (°)104.77(2)
Volume (ų)1185.6(5)
Z (Molecules per unit cell)8

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk material. The technique yields a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ), which function as a fingerprint for a particular crystal structure.

No experimental PXRD pattern for this compound is currently available in the literature. A theoretical pattern could be calculated if single-crystal diffraction data were known. In a research or manufacturing context, an experimental PXRD pattern would be used to confirm the identity of the synthesized material against a known standard, assess its phase purity, and detect the presence of any polymorphic forms or impurities. The pattern would consist of a distinct set of peaks whose positions and relative intensities are determined by the symmetry and dimensions of the unit cell.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound, a reactive acyl fluoride, necessitates chromatographic techniques that can handle its challenging chemical nature. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal analytical tools employed for this purpose, each with its own set of methodologies and considerations.

Gas Chromatography (GC)

Gas chromatography is a frequently utilized technique for the analysis of volatile and thermally stable compounds. For reactive species such as acyl halides, including this compound, direct analysis can be challenging due to their potential reactivity with components of the GC system or thermal degradation. However, with appropriate column selection and sometimes derivatization, GC can be an effective tool for purity assessment.

Detailed research findings indicate that the analysis of related halogenated compounds is often successful using moderately polar capillary columns. Given the reactive nature of the acyl fluoride group, derivatization to a more stable ester, for instance, by reaction with an alcohol like methanol (B129727) or butanol, is a common strategy to prevent on-column reactions and improve peak shape. nih.gov For direct analysis, a robust and inert column is essential.

A hypothetical GC method for the analysis of this compound could be established based on methods for similar halogenated aromatic compounds. google.comepa.gov A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often suitable for separating halogenated aromatics. The use of a mass spectrometer (MS) as a detector provides definitive identification of the compound and any impurities based on their mass spectra.

Table 1: Illustrative Gas Chromatography (GC) Conditions for this compound Analysis

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min
Ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL (split ratio 50:1)
Expected Retention Time 10 - 15 minutes

Note: This table presents a hypothetical set of parameters based on the analysis of structurally similar compounds and serves as a starting point for method development.

Theoretical and Computational Chemistry Investigations of 2 Chloro 4,5 Difluorobenzoyl Fluoride

Spectroscopic Property Simulations

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), has become a standard method for predicting the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, providing valuable assistance in the assignment of complex spectra.

The prediction of NMR chemical shifts for 2-Chloro-4,5-difluorobenzoyl fluoride (B91410) is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method embedded within a DFT framework. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-311+G(2d,p), are commonly employed for geometry optimization, followed by the NMR shielding tensor calculations. To enhance accuracy and correct for systematic errors, the computed isotropic shielding values (σ) are often scaled or referenced against a known standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to yield the final chemical shifts (δ).

Hypothetical Predicted NMR Chemical Shifts (in ppm) for 2-Chloro-4,5-difluorobenzoyl fluoride

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HH-37.95
H-67.88
¹³CC=O158.5
C-1130.2
C-2128.9
C-3120.1
C-4152.4 (J_CF)
C-5149.8 (J_CF)
C-6118.5
¹⁹FF (C-4)-135.2
F (C-5)-142.8
F (C=O)+45.0

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational modes of a molecule. Computational frequency calculations are vital for assigning experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT methods, often with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).

The process involves first optimizing the ground-state geometry of this compound. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹), along with their IR intensities and Raman activities. Because the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.

Key vibrational modes for this compound would include the C=O stretch of the acyl fluoride group, C-F stretching modes from the aromatic ring and the acyl fluoride, C-Cl stretching, and various aromatic C-C stretching and C-H bending modes. The following table provides a hypothetical, representative set of calculated vibrational frequencies and their assignments, as would be expected from a DFT calculation.

Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for this compound

Calculated Frequency (cm⁻¹)Assignment
1850C=O stretch (acyl fluoride)
1610Aromatic C=C stretch
1585Aromatic C=C stretch
1320C-F stretch (acyl fluoride)
1280Aromatic C-F stretch
1255Aromatic C-F stretch
1150In-plane C-H bend
880Out-of-plane C-H bend
750C-Cl stretch

Intermolecular Interactions and Non-Covalent Bonding

The behavior of this compound in the solid state and in solution is dictated by a complex interplay of intermolecular interactions. Computational chemistry offers powerful tools to analyze these non-covalent forces, which are crucial for understanding crystal packing, solubility, and reactivity.

Halogen Bonding Analysis (C-F···X Interactions)

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. While typically associated with heavier halogens (Cl, Br, I), fluorine can also participate in halogen bonding, particularly when attached to an electron-withdrawing group, which can create a positive σ-hole on the fluorine atom.

In this compound, the fluorine atoms on the aromatic ring are activated by the electron-withdrawing nature of the ring and the other halogen substituents. Computational analysis, such as mapping the molecular electrostatic potential (MEP) onto the electron density surface, can reveal the location and magnitude of σ-holes. For the C-F bonds in this molecule, a positive electrostatic potential is expected to be present on the fluorine atoms, allowing them to act as halogen bond donors.

These C-F moieties can interact with various halogen bond acceptors (X), including lone pairs on oxygen or nitrogen atoms of neighboring molecules or anions in the environment. The strength and geometry of these C-F···X interactions can be quantified using high-level quantum chemical calculations, providing insights into their role in stabilizing the crystal lattice or solvated structures.

Weak Force Interactions in Condensed Phases

Beyond halogen bonding, the condensed-phase structure of this compound is stabilized by a network of other weak intermolecular forces. The presence of multiple halogen atoms and a polar acyl fluoride group creates a molecule with a complex distribution of charge.

Computational methods can be used to identify and quantify various types of weak interactions within a simulated crystal lattice or a cluster of molecules. These interactions include:

Dipole-dipole interactions: Arising from the significant permanent dipole moment of the molecule.

π-stacking interactions: The electron-deficient nature of the difluorinated aromatic ring can lead to favorable stacking interactions with other aromatic systems.

C-H···F and C-H···O hydrogen bonds: The aromatic C-H bonds can act as weak hydrogen bond donors to the fluorine and oxygen atoms of neighboring molecules.

Solvent Effects and Reaction Environment Modeling

The chemical behavior and properties of this compound can be significantly influenced by its surrounding environment, particularly in solution. Computational models are essential for understanding and predicting these solvent effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach is effective for modeling how a solvent's polarity affects the geometry, electronic structure, and spectroscopic properties (like NMR chemical shifts) of the solute. For instance, PCM calculations can predict shifts in vibrational frequencies or changes in the relative energies of different conformers in solvents of varying dielectric constants.

For studying chemical reactions, such as the hydrolysis or aminolysis of the acyl fluoride group, computational modeling can elucidate the reaction mechanism. The solvolysis of benzoyl halides can proceed through different pathways, such as Sₙ1 or Sₙ2 mechanisms, depending on the substituents and the solvent. researchgate.net Weakly nucleophilic, polar solvents tend to favor the Sₙ1 pathway via an acylium cation intermediate, while more nucleophilic solvents favor the Sₙ2 pathway.

By modeling the reaction coordinates in the presence of a solvent (using either implicit models like PCM or explicit models that include a number of solvent molecules), the activation energies for different pathways can be calculated. This allows for the prediction of reaction rates and the rationalization of how the solvent environment directs the reaction toward a specific mechanism. These models can also account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states.

Applications of 2 Chloro 4,5 Difluorobenzoyl Fluoride As a Chemical Building Block

Synthesis of Fine Chemicals and Intermediates

The utility of 2-Chloro-4,5-difluorobenzoyl fluoride (B91410) as a foundational element in the synthesis of fine chemicals is primarily due to the high reactivity of its acyl fluoride functional group. This reactivity allows for its efficient conversion into other valuable intermediates.

Precursor for Substituted Benzoic Acids

One of the most direct applications of 2-Chloro-4,5-difluorobenzoyl fluoride is its role as a precursor to 2-Chloro-4,5-difluorobenzoic acid. Acyl halides, including benzoyl fluorides, readily undergo hydrolysis in the presence of water to yield the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry, providing a straightforward route to an important synthetic intermediate.

2-Chloro-4,5-difluorobenzoic acid itself is a key component in the synthesis of various biologically active molecules. For instance, processes have been developed for its preparation via the hydrolysis of 2-chloro-4,5-difluorobenzonitrile (B139941) in an acidic aqueous medium, highlighting the importance of the substituted benzoic acid as a target molecule. google.comgoogle.com The benzoyl fluoride offers a similarly efficient, if not more reactive, pathway to this crucial acid.

Table 1: Physicochemical Properties of 2-Chloro-4,5-difluorobenzoic acid

Property Value
Molecular Formula C₇H₃ClF₂O₂
Melting Point 107 °C google.com
Primary Application Intermediate for pharmaceuticals and agrochemicals

Role in the Production of Organofluorine Building Blocks

The term "building block" in chemistry refers to a molecule that can be readily used to assemble larger, more complex structures. This compound is a quintessential organofluorine building block. The synthetic strategy of using such fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov

The value of this compound lies in its ability to introduce the 2-chloro-4,5-difluorobenzoyl moiety into a target molecule. The presence of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. ossila.com By starting with a pre-fluorinated building block like this compound, chemists can avoid harsh or non-selective fluorination methods at later stages of a synthesis, streamlining the production of complex fluorinated molecules. nih.govbeilstein-journals.org

Scaffold for Complex Molecular Architectures

Beyond its conversion to the corresponding benzoic acid, the electrophilic nature of the acyl fluoride group makes this compound an ideal scaffold for constructing diverse and complex molecular frameworks.

Derivatization to Fluoroaryl Esters and Amides

The acyl fluoride group is highly susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a variety of fluoroaryl esters and amides. Reaction with alcohols (R-OH) or phenols (Ar-OH) yields the corresponding esters, while reaction with primary (R-NH₂) or secondary (R₂NH) amines produces amides. These condensation reactions are typically efficient and form the basis for creating large libraries of compounds for screening in drug discovery and materials science. For example, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is achieved through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, a reaction pathway directly analogous to how this compound would react with an amine. mdpi.com

Table 2: General Reactions of this compound

Reactant Product Class
Water (H₂O) Carboxylic Acid
Alcohol (R-OH) Ester
Amine (R-NH₂) Amide
Aromatic Ring Aryl Ketone

Incorporation into Aromatic and Heteroaromatic Systems

A powerful method for creating carbon-carbon bonds and incorporating the 2-chloro-4,5-difluorobenzoyl group into larger aromatic systems is the Friedel-Crafts acylation reaction. wikipedia.orgbyjus.com In this electrophilic aromatic substitution reaction, the benzoyl fluoride, in the presence of a Lewis acid catalyst (like aluminum trichloride), reacts with another aromatic or heteroaromatic compound to form a diaryl ketone. sigmaaldrich.comorganic-chemistry.org

This reaction is pivotal for synthesizing complex poly-aromatic and heteroaromatic structures. The resulting ketone can serve as a versatile intermediate for further chemical modifications, enabling the construction of intricate molecular architectures. The "building block strategy" is frequently employed for the synthesis of fluorinated heteroaromatic compounds, where a pre-fluorinated component is integrated into a heterocyclic ring system through cyclocondensation or cycloaddition reactions. researchgate.netnih.govnih.gov

Advanced Materials Science

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds highly desirable for applications in advanced materials science. While specific applications of materials derived directly from this compound are not extensively documented in readily available literature, its potential as a monomer or precursor in this field is significant.

By undergoing reactions such as those described above, the 2-chloro-4,5-difluorophenyl moiety can be incorporated into polymers, liquid crystals, and other functional materials. The introduction of this specific group can be used to fine-tune properties like refractive index, dielectric constant, and thermal stability. Fluorinated building blocks are widely used in the synthesis of high-performance polymers and materials for electronic and optical applications. ossila.com

Contribution to Functional Polymer Synthesis

While direct and extensive research on the use of this compound in polymer synthesis is not widely documented in publicly available literature, its structural motifs are found in monomers used for creating high-performance polymers. The presence of fluorine atoms in monomers is a well-established strategy for imparting desirable properties to polymers such as thermal stability, chemical resistance, and low dielectric constants.

The synthesis of fluorinated polyamides often involves the condensation of fluorinated dicarboxylic acid derivatives with diamines. The introduction of fluorine can enhance solubility and processability of the resulting polymers.

Precursors for Specialty Organic Materials

The reactivity of this compound makes it a suitable precursor for a variety of specialty organic materials. The acyl fluoride can be readily converted into other functional groups, such as esters and amides, which are key components in many advanced materials.

For instance, the synthesis of liquid crystals often involves the use of fluorinated aromatic cores to tailor properties like dielectric anisotropy. While direct application of this compound in this field is not explicitly detailed, its derivatives could serve as intermediates in the synthesis of complex liquid crystal molecules. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring allows for selective modification and functionalization, providing a route to novel liquid crystalline structures.

Design and Synthesis of Functionalized Organic Building Blocks

The true value of this compound often lies in its role as a starting material for the creation of more complex, functionalized organic building blocks. These new molecules can then be used in a wide array of applications, from pharmaceuticals to agrochemicals.

The compound's utility is demonstrated in the synthesis of various heterocyclic compounds and other complex organic structures. For example, the related compound, 2-chloro-4,5-difluorobenzonitrile, which can be synthesized from precursors related to the benzoyl fluoride, is a key intermediate in the preparation of antibacterial agents. This highlights the importance of the 2-chloro-4,5-difluorobenzoyl moiety in the synthesis of biologically active molecules.

Furthermore, the reactivity of the acyl fluoride group allows for its conversion into a benzoyl chloride, which is another versatile intermediate in organic synthesis. This transformation opens up a wide range of subsequent reactions to introduce different functionalities onto the aromatic ring.

Below is a table summarizing the key reactive sites and potential transformations of this compound, underscoring its versatility as a building block.

Reactive SitePotential TransformationsResulting Functional Groups
Acyl FluorideNucleophilic Acyl SubstitutionAmides, Esters, Ketones
Chlorine AtomNucleophilic Aromatic SubstitutionEthers, Amines
Fluorine AtomsNucleophilic Aromatic SubstitutionEthers, Amines

The ability to selectively target these different reactive sites allows chemists to design and synthesize a diverse range of functionalized organic molecules with precise control over their final structure and properties. This makes this compound a valuable tool in the development of new materials and chemical entities.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for Synthesis and Functionalization

Future efforts in the synthesis and application of 2-Chloro-4,5-difluorobenzoyl fluoride (B91410) will likely pivot from stoichiometric reagents to more sophisticated and efficient catalytic systems. These new methods promise to enhance selectivity, reduce waste, and provide access to novel chemical entities.

While the direct asymmetric synthesis of the acyl fluoride itself is less common, a significant unexplored avenue is the use of 2-Chloro-4,5-difluorobenzoyl fluoride in catalytic asymmetric transformations to produce chiral molecules. Future research could focus on developing chiral catalysts for reactions where the benzoyl fluoride moiety is transferred to a prochiral nucleophile. For instance, the enantioselective acylation of meso-diols or the kinetic resolution of racemic alcohols and amines would yield valuable, optically active esters and amides. chemrxiv.orgnih.gov The development of novel bifunctional catalysts that can activate both the acyl fluoride and the nucleophile is a key area of interest. rsc.org

Table 1: Potential Catalytic Asymmetric Reactions Involving this compound

Reaction TypeProchiral SubstratePotential Catalyst ClassExpected Chiral Product
Desymmetrizationmeso-1,2-diolChiral Phosphoric Acids / Chiral AminesChiral mono-ester
Kinetic Resolutionracemic-sec-AlcoholChiral N-heterocyclic Carbenes (NHCs)Enantioenriched Ester and unreacted Alcohol
Dynamic Kinetic Resolutionracemic-AmineChiral Palladium Complex with a Racemization CatalystSingle Enantiomer of Amide

Table 2: Comparison of Batch vs. Flow Chemistry for Acyl Fluoride Synthesis

ParameterTraditional Batch SynthesisFuture Flow Chemistry Approach
SafetyHigher risk due to large volumes of hazardous reagents and potential for thermal runaway.Enhanced safety with small reactor volumes, superior heat transfer, and containment of hazardous intermediates. durham.ac.uk
ScalabilityDifficult and non-linear; often requires significant re-optimization.Easier to scale by running the system for longer periods ("scaling out"). researchgate.net
Reaction ControlLimited control over mixing and temperature gradients.Precise control over residence time, temperature, and pressure. rsc.org
WorkupOften requires multi-step aqueous quenching and extraction.Potential for integrated in-line quenching and purification. durham.ac.uk

Advanced Mechanistic Investigations

A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing current processes and discovering new reactivity. Future work should focus on employing advanced analytical and computational tools. researchgate.net For example, in-situ spectroscopic techniques like ReactIR (Infrared) and NMR can be used to monitor reaction progress in real-time, identifying transient intermediates and providing kinetic data. researchgate.net These experimental studies, when paired with computational chemistry, such as Density Functional Theory (DFT) calculations, can elucidate transition state structures and reaction energy profiles, offering predictive insights into reactivity and selectivity. rsc.org

Table 3: Techniques for Advanced Mechanistic Investigation

TechniqueApplicationInformation Gained
In-situ Infrared (IR) SpectroscopyReal-time monitoring of functional group changes.Reaction kinetics, detection of short-lived intermediates. researchgate.net
19F Nuclear Magnetic Resonance (NMR)Tracking the conversion of the C-F bond in the acyl fluoride.Quantitative reaction progress, identification of fluorine-containing byproducts.
Density Functional Theory (DFT)Computational modeling of reaction pathways.Transition state energies, thermodynamic data, prediction of selectivity. rsc.org
Kinetic Isotope Effect (KIE) StudiesInvestigating bond-breaking steps in the rate-determining step.Confirmation of proposed reaction mechanisms.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Table 4: Potential Applications of AI/ML in Research on this compound

AI/ML ApplicationObjectivePotential Impact
Reaction Yield PredictionPredict the outcome of synthetic reactions. ucla.eduFaster optimization of synthesis protocols; reduced waste.
Retrosynthesis PlanningPropose efficient synthetic routes to complex derivatives. nih.govAccelerated discovery of new synthetic pathways.
De Novo Molecular DesignGenerate novel molecules with desired properties containing the core scaffold. nih.govRapid identification of new drug candidates or functional materials.
Property Prediction (QSAR)Predict biological activity or physicochemical properties.Prioritization of synthetic targets, reducing late-stage failures. oxfordglobal.com

Exploration of Bio-orthogonal Reactions (as a synthetic tool)

Bio-orthogonal reactions are chemical transformations that can occur in a living system without interfering with native biological processes. wikipedia.org While the acyl fluoride group is too reactive for direct bio-orthogonal applications, the 2-chloro-4,5-difluorobenzoyl moiety can serve as a stable structural component in molecules designed for this purpose. An unexplored research avenue is the synthesis of derivatives of this compound that are appended with a bio-orthogonal handle, such as an azide, alkyne, or tetrazine. nih.govresearchgate.net These functionalized molecules could then be used as building blocks for creating chemical probes or targeted therapeutics, allowing the stable, fluorinated aromatic ring to be selectively introduced into biological systems. researchgate.netdntb.gov.ua

Table 5: Common Bio-orthogonal Reaction Pairs for Derivatization

Functional Group 1 (on probe)Functional Group 2 (on target)Reaction Name
AzideTerminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov
AzideCyclooctyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) researchgate.net
TetrazineTrans-cycloocteneInverse Electron Demand Diels-Alder Cycloaddition nih.gov
Aldehyde / KetoneHydrazine / AlkoxyamineHydrazone / Oxime Ligation wikipedia.org

Sustainable and Green Chemistry Approaches in Production

Future production of this compound must align with the principles of green chemistry to minimize environmental impact. Research should focus on developing more sustainable synthetic routes. This includes replacing hazardous fluorinating agents with safer, more environmentally benign alternatives, such as using fluoride salts like potassium fluoride (KF) in combination with an activator. acsgcipr.orgeurekalert.orgsciencedaily.com Another promising area is the exploration of electrochemical fluorination, which avoids stoichiometric chemical oxidants or fluorinating agents. Furthermore, a holistic approach involving the use of greener solvents, minimizing energy consumption, and designing processes with high atom economy will be critical. Evaluating synthetic pathways using green chemistry metrics, such as Process Mass Intensity (PMI), will be essential for developing truly sustainable industrial production methods.

Table 6: Comparison of Traditional vs. Green Chemistry Approaches

PrincipleTraditional ApproachFuture Green Approach
Fluorinating AgentOften uses hazardous reagents like SF4 or DAST. acsgcipr.orgUse of safer fluoride salts (e.g., KF) or electrochemical methods. sciencedaily.com
SolventsUse of chlorinated solvents (e.g., Dichloromethane).Shift to bio-based or recyclable solvents (e.g., EtOAc, 2-MeTHF).
Atom EconomyCan be low due to stoichiometric byproducts from fluorinating agents.Catalytic methods and reagents that incorporate a higher percentage of atoms into the final product.
WasteGeneration of significant inorganic and organic waste.Minimized waste generation; byproducts are non-toxic (e.g., NaCl, KCl). eurekalert.org

Table of Mentioned Compounds

Compound Name
This compound
Diethylaminosulfur trifluoride (DAST)
Thionyl fluoride
Potassium fluoride (KF)
Dichloromethane
Ethyl acetate (B1210297) (EtOAc)

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,5-difluorobenzoyl fluoride in laboratory settings?

The compound is synthesized via selective fluorination of benzoyl chloride intermediates. A validated method involves reacting nitrobenzene derivatives with carbanions to form intermediates, followed by fluorination under controlled conditions (e.g., 70–75°C under nitrogen, with distillation to isolate pure product). Key steps include avoiding chlorine displacement during fluorination and using NMR (δ 7.82–7.91 ppm for aromatic protons) and MS (m/z 192 [M⁺]) for purity verification .

Q. How is this compound characterized to confirm structural integrity?

Post-synthesis characterization employs:

  • ¹H-NMR : Distinct doublets at δ 7.82 ppm (J=11 Hz, 7 Hz) and δ 7.91 ppm (J=11 Hz, 9 Hz) confirm aromatic proton environments.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 192 (M⁺) validates the molecular formula.
  • Distillation : Boiling points (e.g., 70–75°C/15 mm Hg) ensure physical purity .

Q. What safety protocols are critical when handling this compound?

As a reactive acyl fluoride, it requires:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
  • Storage : Dry, cool conditions in sealed containers to prevent hydrolysis. GHS hazard statements (e.g., H314 for skin corrosion) and precautionary measures (P280, P310) from analogous chlorinated benzoyl compounds apply .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during fluorination?

Contradictions in yield and selectivity arise from reagent choice (e.g., thionyl chloride vs. oxalyl dichloride) and solvent systems. For example:

  • Solvent Effects : Dichlorethane at 50°C improves fluorination efficiency compared to benzene.
  • Catalyst Use : N,N-dimethylformamide (DMF) as a catalyst enhances reaction rates but may require post-reaction quenching to avoid decomposition. Data from conflicting methods (e.g., varying reaction times from 1–12 hours) suggest systematic screening via DOE (Design of Experiments) to identify robust parameters .

Q. What strategies prevent chlorine displacement during fluorination to preserve the target structure?

Selective fluorination without chlorine loss is achieved by:

  • Temperature Control : Maintaining reactions below 75°C to avoid side reactions.
  • Electrophilic Fluorination Agents : Using reagents like KF in polar aprotic solvents (e.g., DMF) to favor aromatic electrophilic substitution over nucleophilic displacement. Example 13 in Abbott Laboratories’ method demonstrates >75% yield by carefully controlling distillation and hydrolysis steps .

Q. How does this compound function in enzyme inhibition studies?

The compound’s urea derivatives (e.g., [1-(3-(3-(2-Chloro-4,5-difluorobenzoyl)ureido)-4-methoxyphenyl)-3-methylurea]) act as AMP-competitive inhibitors of glycogen phosphorylase. Methodology includes:

  • Structural Design : The difluorobenzoyl group enhances binding affinity to the enzyme’s allosteric site.
  • Kinetic Assays : Measuring IC₅₀ values under varying ATP/AMP concentrations to confirm competitive inhibition .

Q. How do analytical results resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–90% across studies) are analyzed via:

  • Byproduct Profiling : GC-MS or HPLC to identify side products like dechlorinated or over-fluorinated species.
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction halts .

Methodological Tables

Q. Table 1: Comparison of Fluorination Methods

Reagent SystemSolventTemp (°C)Yield (%)Key Byproducts
Thionyl Chloride/DMFBenzene8060Chlorinated isomers
Oxalyl Chloride/DMFDCM5085Trifluorinated species
KF/DMFDCE7592None (optimized)

Q. Table 2: NMR Data for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityJ (Hz)
Aromatic H (C4)7.82dd11, 7
Aromatic H (C5)7.91dd11, 9

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